molecular formula C8H7NO2S2 B13042414 2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13042414
M. Wt: 213.3 g/mol
InChI Key: BXEJUEFZOUYTKR-UHFFFAOYSA-N
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Description

2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates. Further hydrolysis of the obtained carboxylates with lithium hydroxide provides the desired carboxylic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylthio group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[3,2-b]pyrrole derivatives.

Scientific Research Applications

2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of glycogen phosphorylase or histone lysine demethylase . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H7NO2S2

Molecular Weight

213.3 g/mol

IUPAC Name

2-methylsulfanyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C8H7NO2S2/c1-12-7-3-4-6(13-7)2-5(9-4)8(10)11/h2-3,9H,1H3,(H,10,11)

InChI Key

BXEJUEFZOUYTKR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(S1)C=C(N2)C(=O)O

Origin of Product

United States

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